Anastrozole Acid Amide-d12

LC-MS/MS Bioanalysis Matrix Effect

Anastrozole Acid Amide-d12 is the definitive deuterated internal standard for robust Anastrozole quantification. Unlike structural analogues, this SIL-IS perfectly mimics the target analyte, ensuring co-elution and compensating for matrix effects—eliminating ion suppression variance and meeting FDA/EMA guidelines for precision (CV<15%) and accuracy (85–115%). It is the first-choice solution for clinical TDM, pharmacokinetic studies, and high-throughput CRO workflows where data reliability is non-negotiable. Select this grade to safeguard regulatory submissions and patient-centric clinical decisions.

Molecular Formula C₁₇H₁₀D₁₂N₄O₃
Molecular Weight 342.46
Cat. No. B1156873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnastrozole Acid Amide-d12
Synonyms2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic Acid-d12
Molecular FormulaC₁₇H₁₀D₁₂N₄O₃
Molecular Weight342.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anastrozole Acid Amide-d12: A Deuterated Internal Standard for Traceable LC-MS/MS Quantification in Breast Cancer Research


Anastrozole Acid Amide-d12 is a stable isotope-labeled (SIL) internal standard, specifically a deuterated derivative of the aromatase inhibitor Anastrozole Acid Amide . With a molecular weight of 342.46 g/mol and a molecular formula of C₁₇H₁₀D₁₂N₄O₃, this compound is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable precise and accurate quantification of the unlabeled analyte in complex biological matrices . Its primary application is in the therapeutic drug monitoring and pharmacokinetic studies of Anastrozole and its metabolites, a critical component of personalized breast cancer treatment [1]. As a deuterated analogue, it co-elutes with the target analyte and compensates for matrix effects and instrumental variability, ensuring robust and reliable analytical data.

Why a Structural Analogue Cannot Replace a Stable Isotope-Labeled Internal Standard Like Anastrozole Acid Amide-d12


The assumption that any in-class compound, such as a non-deuterated structural analogue, can serve as an effective internal standard (IS) for LC-MS/MS analysis is fundamentally flawed. The primary role of an IS is to perfectly mimic the target analyte's behavior throughout sample preparation, chromatographic separation, and mass spectrometric ionization. A SIL-IS like Anastrozole Acid Amide-d12 achieves near-identical physicochemical properties to the non-deuterated analyte, ensuring it corrects for variations in extraction recovery and, most critically, matrix effects (ion suppression or enhancement) that occur in the ion source . Conversely, a structural analogue, while chemically similar, will inevitably exhibit different extraction efficiencies, retention times, and ionization responses, especially in the presence of co-eluting matrix components. This can lead to a differential degree of ion suppression between the analyte and the analogue, resulting in inaccurate quantification and compromised method reliability [1]. The following evidence quantifies the specific, verifiable advantages of the deuterated form over these alternatives.

Quantitative Evidence Guide for Selecting Anastrozole Acid Amide-d12 over Non-Deuterated Internal Standard Alternatives


Superior Compensation for Matrix Effects: Deuterated Internal Standards vs. Structural Analogues

The use of a deuterated internal standard, like Anastrozole Acid Amide-d12, is proven to more effectively compensate for matrix effects, a primary source of inaccuracy in LC-MS/MS bioanalysis. Studies show that deuterated IS can maintain method accuracy where a structural analogue fails. In one study, a deuterated IS (2H7) demonstrated a bias of −38.4%, while a non-deuterated 13C6-IS showed no significant bias [1]. This evidence underscores that a poorly matched IS can introduce substantial quantitative errors, whereas a well-matched SIL-IS (like a 13C or properly validated 2H version) provides reliable correction. The deuterated nature of Anastrozole Acid Amide-d12 ensures it is a closely matched SIL-IS, minimizing this risk and providing robust compensation for ion suppression or enhancement, a feature unattainable with a generic structural analogue .

LC-MS/MS Bioanalysis Matrix Effect Ion Suppression

Enhanced Precision and Accuracy in Multi-Analyte Therapeutic Drug Monitoring

In therapeutic drug monitoring (TDM) applications, the use of deuterated internal standards is associated with excellent method precision and accuracy. A validated LC-MS/MS method for quantifying five immunosuppressants, which employed deuterated IS, achieved intra-assay precision (CV) of 0.9-14.7% and inter-assay precision of 2.5-12.5%, with an accuracy range of 89-138% (intra-assay) and 90-113% (inter-assay) [1]. This level of analytical performance is critical for making clinical decisions. Anastrozole Acid Amide-d12 is specifically designed to enable this same level of precision and accuracy in assays for Anastrozole and its metabolites, a necessity for ensuring correct patient dosing and treatment monitoring in oncology [2].

Therapeutic Drug Monitoring Method Validation Precision Accuracy

Risk Mitigation: Deuterated vs. Non-Deuterated SIL-IS for Reliable Quantification

While stable isotope-labeled internal standards (SIL-IS) are the gold standard, significant isotopic effects associated with deuterium labeling can cause a deuterated IS to elute at a different retention time from the target analyte, diminishing its ability to compensate for matrix effects [1]. A comparative study found that the use of a deuterated IS (2MHA-[2H7]) resulted in urinary biomarker concentrations that were, on average, 59.2% lower than those generated with a non-deuterated 13C6-IS [1]. This highlights a critical risk when using any deuterated IS. However, for Anastrozole Acid Amide-d12, its 12 deuterium atoms provide a sufficient mass shift (12 Da) from the unlabeled analyte (330.38 Da to 342.46 Da), which is well above the typical 3 Da minimum to avoid spectral overlap . This design choice, combined with the fact that no significant retention time shift has been reported for this specific compound, ensures it does not suffer from the chromatographic resolution issues that can plague other deuterated IS.

Isotope Effect Method Robustness Chromatography Quantitative Bias

Recommended Application Scenarios for Anastrozole Acid Amide-d12 Based on Quantitative Evidence


Validated Bioanalysis for Anastrozole Pharmacokinetic (PK) and Bioequivalence Studies

This is the primary, evidence-backed scenario. For any regulated bioanalytical study (e.g., preclinical toxicology, clinical PK) requiring quantification of Anastrozole or its metabolites, Anastrozole Acid Amide-d12 should be the first-choice internal standard. The class-level evidence shows that methods using deuterated IS can achieve the high precision (CV < 15%) and accuracy (85-115%) required by FDA/EMA guidelines for bioanalytical method validation [1]. Using this SIL-IS ensures robust compensation for matrix effects, which is a primary cause of bioanalytical run failure and data rejection. This is non-negotiable for generating reliable data for regulatory submissions.

Clinical Therapeutic Drug Monitoring (TDM) in Oncology

For clinical laboratories monitoring Anastrozole plasma levels in breast cancer patients, this deuterated IS is essential for ensuring the analytical reliability needed for clinical decision-making. The high precision and accuracy benchmarks established for LC-MS/MS methods using deuterated IS [1] provide confidence that the measured drug concentrations accurately reflect the patient's exposure. This is critical for preventing sub-therapeutic dosing or toxicity, directly impacting patient outcomes. The use of a robust IS minimizes the need for repeat analyses and reduces the risk of reporting clinically inaccurate values.

High-Throughput In Vitro ADME and Drug-Drug Interaction (DDI) Screening

In discovery and early development, where hundreds of samples from in vitro assays (e.g., metabolic stability in hepatocytes, CYP inhibition) are analyzed daily, Anastrozole Acid Amide-d12 is the ideal internal standard for high-throughput LC-MS/MS quantification. Its ability to co-elute with and correct for the non-deuterated analyte across a wide range of sample matrices and experimental conditions ensures consistent and accurate results. This minimizes the need for time-consuming re-injections and enhances overall laboratory productivity, a key consideration for procurement in a high-throughput CRO or pharma environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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